Phosphinic acid, ethenylphenyl-
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Overview
Description
Phosphinic acid, ethenylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, ethenylphenyl- can be synthesized through several methods. Another method includes the addition of hypophosphorous acid to an aldehyde or imine . Additionally, the hydrolysis of alkyl or aryldichlorophosphine can yield phosphinic acid derivatives .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, ethenylphenyl- often involves large-scale reactions under controlled conditions. Techniques such as free radical polymerization and photopolymerization are frequently employed . Controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) processes are also utilized .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, ethenylphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of phosphinic acid to phosphonic acid.
Reduction: Phosphinic acid can be reduced to form phosphine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl halides for hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve acidic or basic environments to facilitate the desired chemical changes .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids .
Scientific Research Applications
Phosphinic acid, ethenylphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinic acid, ethenylphenyl- involves its interaction with specific molecular targets and pathways. For example, phosphinic acid derivatives can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions . This interaction can lead to the inhibition of key enzymes involved in various biological processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Phosphinic acid, ethenylphenyl- can be compared with other similar compounds such as phosphonic acids and phosphoric acids. While all these compounds contain phosphorus, they differ in their chemical structure and properties:
Phosphonic Acids: Characterized by a phosphorus atom bonded to two hydroxy groups and one P=O double bond.
Phosphoric Acids: Contain a phosphorus atom bonded to three oxygen atoms, typically forming a tetrahedral structure.
Phosphinic acid, ethenylphenyl- is unique due to its specific bonding with an ethenyl and phenyl group, which imparts distinct chemical properties and reactivity .
Similar Compounds
Phosphonic Acid: R-P(O)(OH)2
Phosphoric Acid: R-O-P(O)(OH)2
Phosphonous Acid: R-P(H)(OH)2
These compounds share similarities in their phosphorus-containing functional groups but differ in their specific chemical structures and applications .
Properties
IUPAC Name |
ethenyl(phenyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2P/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGBGNNIJDWYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355340 |
Source
|
Record name | Phosphinic acid, ethenylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55743-26-5 |
Source
|
Record name | Phosphinic acid, ethenylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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